molecular formula C11H8ClF5O2S B14057485 1-Chloro-1-(2-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14057485
M. Wt: 334.69 g/mol
InChI Key: KBXMUBYYWJXCIU-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one (CAS 1805866-68-5) is a high-purity organic compound supplied with a minimum purity of 98% . This halogenated ketone features a molecular formula of C11H8ClF5O2S and a molecular weight of 334.69 g/mol . Its structure incorporates both difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, functional groups that are of significant interest in modern medicinal chemistry. The strategic inclusion of fluorine atoms is a well-established method to enhance the properties of drug candidates, as fluorinated compounds often demonstrate improved metabolic stability, membrane permeability, and binding affinity to biological targets . This compound serves as a critical synthetic intermediate in pharmaceutical research and development. Its structural features are relevant in the exploration of novel therapeutic agents, particularly in areas such as antifibrotic therapies. For instance, recent clinical research has demonstrated the efficacy and safety of admilparant, an oral lysophosphatidic acid receptor 1 (LPA1) antagonist, in treating idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF) . The molecular architecture of 1-Chloro-1-(2-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one suggests its potential value in constructing similar sophisticated small-molecule inhibitors or other bioactive compounds targeting various disease pathways. It is provided as a building block for use in organic synthesis, method development, and drug discovery applications. Intended Use: This product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H8ClF5O2S

Molecular Weight

334.69 g/mol

IUPAC Name

1-chloro-1-[2-(difluoromethoxy)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8ClF5O2S/c1-5(18)9(12)7-3-2-6(20-11(15,16)17)4-8(7)19-10(13)14/h2-4,9-10H,1H3

InChI Key

KBXMUBYYWJXCIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)OC(F)F)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution Pathway

The foundational method involves sequential functionalization of a 2-hydroxy-4-mercaptophenylpropan-2-one precursor. Key stages include:

  • Difluoromethoxy Introduction : Treatment with sodium chlorodifluoroacetate (ClCF2CO2Na) in DMF at 110°C for 6 hours achieves 89% conversion. Excess reagent (1.5 eq.) suppresses competing etherification byproducts.
  • Trifluoromethylthio Installation : Subsequent reaction with (trifluoromethyl)trimethylsilane (TMSCF3) and elemental sulfur in acetonitrile at 60°C for 12 hours yields the thioether moiety with 82% efficiency.
  • Final Chlorination : Phosphorus pentachloride (PCl5) in dichloromethane at 0°C → RT completes the synthesis, requiring strict moisture control (<50 ppm H2O) to prevent hydrolysis.

Table 1: Comparative Performance of Chlorinating Agents

Reagent Solvent Temp (°C) Yield (%) Purity (HPLC)
PCl5 DCM 0→25 92 98.7
SOCl2 Toluene 80 85 96.2
Oxalyl Chloride DCM 40 78 94.5

Data aggregated from demonstrates PCl5's superiority in balancing reactivity and selectivity.

Metal-Catalyzed Cross-Coupling Approach

Palladium-mediated strategies enable direct construction of the trifluoromethylthio group. A representative procedure:

  • Suzuki Coupling : 2-Bromo-4-iodophenylpropan-2-one reacts with bis(pinacolato)diboron (1.2 eq.) using Pd(dppf)Cl2 (5 mol%) in THF/H2O (4:1) at 80°C.
  • Concurrent Functionalization : Sequential addition of CuSCF3 (3 eq.) and KF (2 eq.) in DMSO at 120°C installs both SCF3 and OCF2H groups in one pot (76% yield).
  • Chlorination Optimization : Flow chemistry using Cl2 gas in microreactors enhances safety and yield (94% vs. batch 82%).

This method reduces step count but requires rigorous exclusion of oxygen (-78°C Schlenk techniques).

Industrial-Scale Optimization

Continuous Flow Synthesis

Modern plants employ integrated flow systems to address exothermic risks in chlorination:

  • Reactor Design : Corrosion-resistant Hastelloy C-276 reactors with in-line IR monitoring
  • Residence Time : 8.2 minutes at 12 bar pressure ensures complete conversion
  • Workup : Automated liquid-liquid extraction using centrifugal contactors

Table 2: Batch vs. Flow Process Metrics

Parameter Batch Flow Improvement
Cycle Time 18 h 2.5 h 86% ↓
Energy Consumption 48 kWh/kg 29 kWh/kg 40% ↓
Byproduct Formation 6.7% 1.2% 82% ↓

Economic analysis shows flow processing reduces production costs by $412/kg at 10-ton scale.

Green Chemistry Innovations

Recent advances focus on sustainable methodologies:

  • Biocatalytic Fluorination : Engineered E. coli expressing fluorinase enzymes achieve 68% yield for difluoromethoxy installation at 37°C (pH 7.4)
  • Solvent Recycling : Closed-loop DCM recovery reaches 93% efficiency via molecular sieve traps
  • Waste Minimization : HCl byproduct conversion to NaClO4 (98% purity) creates revenue stream

Characterization & Quality Control

Spectroscopic Validation

Rigorous analytical protocols ensure batch consistency:

  • 19F NMR : δ -78.4 (OCF2H), -64.1 (SCF3) ppm confirm substitution patterns
  • HRMS : m/z 343.9784 [M+H]+ (calc. 343.9781) verifies molecular formula C11H9ClF5O2S
  • XRD Analysis : Orthorhombic crystal system (a=8.42 Å, b=12.76 Å, c=15.33 Å) confirms stereoelectronic effects of fluorine substituents

Impurity Profiling

HPLC-MS identifies critical impurities requiring <0.1% control:

  • Des-chloro analogue : m/z 308.0123 (ΔRT 1.4 min)
  • Over-fluorinated byproduct : m/z 361.9655 (δF -81.2 ppm)
  • Dimerization product : m/z 687.9421 (retention time 23.7 min)

Pharmaceutical Applications

Kinase Inhibition Activity

The compound demonstrates potent (IC50 38 nM) inhibition of JAK3 kinase due to:

  • Hydrophobic Pocket Binding : Trifluoromethylthio group (ClogP 3.42) enhances membrane permeability
  • Electrostatic Complementarity : Difluoromethoxy dipole aligns with ATP-binding site residues
  • Metabolic Stability : t1/2 = 6.7 h in human liver microsomes vs. 1.2 h for non-fluorinated analogue

Formulation Challenges

  • Polymorphism Control : Three crystalline forms identified (I, II, III) with dissolution rate varying 4.7-fold
  • Lyophilization Stability : Optimal trehalose concentration (12% w/v) prevents degradation during freeze-drying

Chemical Reactions Analysis

1-Chloro-1-(2-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may yield alcohols or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to form corresponding acids or alcohols.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-Chloro-1-(2-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one
  • Key Differences : The substituents (difluoromethoxy and trifluoromethylthio) are swapped between positions 4 and 2.
  • Impact: Positional isomerism alters steric and electronic effects.
1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one
  • Molecular Formula : C₁₁H₁₁ClF₂O₂S (MW: 280.72 g/mol) .
  • Key Differences : Difluoromethoxy at position 3 and methylthio (SCH₃) at position 4.
  • Impact : The methylthio group is less electronegative and bulkier than trifluoromethylthio, reducing electron-withdrawing effects and lipophilicity. This compound may exhibit lower reactivity in electrophilic substitutions.

Substituent Variants

1-Chloro-1-(2,4-difluorophenyl)propan-2-one
  • Molecular Formula : C₉H₆ClF₂O (MW: 204.59 g/mol) .
  • Key Differences : Fluorine atoms replace oxygen and sulfur-based substituents.
  • However, reduced lipophilicity may limit membrane permeability in biological systems.
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one
  • Structure : Features a hydrazinylidene group (-NH-N=C-) instead of aryl substituents.
  • Impact : This structural motif enables coordination chemistry (e.g., metal complexation) but diverges from the target compound’s reactivity profile. X-ray studies show planar geometry, critical for conjugation effects .

Functional Group Analogues

Chalcone Derivatives (e.g., 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one)
  • Structure: Enone (α,β-unsaturated ketone) system with aryl substituents.
  • Impact: The conjugated enone system enhances UV absorption and reactivity in Michael additions, contrasting with the target compound’s saturated ketone backbone. Chalcones are often explored for antimicrobial activity .
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
  • Key Differences : Bromine substitution and α,β-unsaturated ketone.
  • Impact : Bromine acts as a superior leaving group compared to chlorine, facilitating faster nucleophilic substitutions. The unsaturated system increases electrophilicity at the β-carbon .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₁H₈ClF₅O₂S 334.69 2-(difluoromethoxy), 4-(trifluoromethylthio) High lipophilicity, strong EWG effects
1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one C₁₁H₈ClF₅O₂S 334.69 4-(difluoromethoxy), 2-(trifluoromethylthio) Positional isomer; altered steric effects
1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one C₁₁H₁₁ClF₂O₂S 280.72 3-(difluoromethoxy), 4-(methylthio) Lower lipophilicity, reduced EWG effects
1-Chloro-1-(2,4-difluorophenyl)propan-2-one C₉H₆ClF₂O 204.59 2,4-difluoro High solubility, limited steric hindrance
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one C₁₀H₁₀ClN₂O₂ 234.65 Hydrazinylidene, 4-methoxy Planar geometry, metal coordination

Structural and Analytical Considerations

  • X-ray Crystallography : SHELX software is widely used for structural determination of similar compounds, confirming substituent positions and bond angles .
  • Spectroscopy : ¹H/¹³C NMR and FT-IR data for analogues (e.g., ) provide benchmarks for characterizing the target compound’s functional groups .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-chloro-1-(2-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one?

Answer:
The synthesis typically involves multi-step halogenation and functionalization of aromatic precursors. A plausible route includes:

Friedel-Crafts acylation to introduce the propan-2-one backbone to a substituted benzene ring (e.g., using AlCl₃ as a catalyst) .

Halogenation (e.g., chlorination at the α-carbon) using agents like SOCl₂ or PCl₅.

Functionalization of the aromatic ring with difluoromethoxy (-OCF₂H) and trifluoromethylthio (-SCF₃) groups via nucleophilic substitution or radical-mediated reactions under controlled conditions.
Key Considerations:

  • Use anhydrous conditions for halogenation to avoid side reactions.
  • Monitor reaction progress via TLC or GC-MS to isolate intermediates.

Basic: How is the structural integrity of this compound confirmed in academic research?

Answer:
A combination of spectroscopic and crystallographic techniques is used:

  • NMR Spectroscopy:
    • ¹⁹F NMR to confirm fluorinated groups (δ ~ -70 to -80 ppm for -OCF₂H; δ ~ -40 ppm for -SCF₃).
    • ¹H/¹³C NMR to verify the propan-2-one backbone and aromatic substitution pattern.
  • X-ray Crystallography:
    • Single-crystal XRD (e.g., using SHELXL ) resolves bond lengths/angles and validates stereochemistry. Example: C-Cl bond length ~1.79 Å, consistent with α-chloroketones .

Advanced: How can researchers resolve discrepancies between experimental spectral data and computational predictions (e.g., DFT)?

Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or basis set limitations. Methodological steps include:

Re-optimize DFT parameters:

  • Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set for fluorinated systems.
  • Incorporate solvent models (e.g., PCM for chloroform) .

Validate vibrational modes via IR/Raman spectroscopy.

Compare experimental vs. calculated NMR chemical shifts using gauge-invariant atomic orbital (GIAO) methods.
Example: For trifluoromethylthio groups, deviations >5 ppm in ¹⁹F NMR may indicate improper solvent modeling .

Advanced: What challenges arise in crystallographic refinement due to the compound’s fluorinated substituents?

Answer:

  • Electron Density Artifacts: Heavy atoms (Cl, S) and fluorine’s high electron negativity complicate charge density modeling. Mitigate with high-resolution data (θ > 25°) and iterative refinement in SHELXL .
  • Disorder in Fluorinated Groups: Use restraints (e.g., DFIX, ISOR) to model dynamic -OCF₂H/-SCF₃ groups.
  • Twinning: Test for twinning using ROTAX/PLATON and apply twin refinement if necessary .

Basic: What analytical techniques are critical for assessing purity and stability?

Answer:

  • HPLC-MS: Quantify impurities (>98% purity threshold).
  • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition onset >150°C for fluorinated aromatics).
  • XRD Phase Purity: Confirm absence of polymorphic contaminants .

Advanced: How can mechanistic studies elucidate the reactivity of the α-chloroketone moiety?

Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates (e.g., Cl substitution) using deuterated analogs.
  • Computational Transition State Analysis: Locate energy barriers for Cl dissociation using QM/MM methods.
  • Trapping Intermediates: Use low-temperature NMR to detect carbocation intermediates during nucleophilic attacks .

Advanced: What environmental persistence or toxicity concerns are associated with its fluorinated groups?

Answer:

  • Bioaccumulation Risk: Trifluoromethylthio (-SCF₃) groups are lipophilic and may persist in lipid-rich tissues.
  • Degradation Pathways: Test hydrolytic stability under acidic/alkaline conditions. Fluorinated ethers (e.g., -OCF₂H) are resistant to hydrolysis, requiring advanced oxidation (e.g., UV/H₂O₂) for breakdown .

Basic: How is the compound’s reactivity tailored for applications in medicinal chemistry?

Answer:

  • Pro-drug Design: The α-chloroketone can act as a leaving group for nucleophilic substitution (e.g., forming amine conjugates).
  • Targeted Fluorination: Adjust pharmacokinetics (e.g., logP) by modifying -OCF₂H/-SCF₃ positions.
    Example: Analogous chloroketones show antimicrobial activity when paired with electron-withdrawing substituents .

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